molecular formula C21H24FN3O5S B11023535 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-4-oxobutanamide

4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-4-oxobutanamide

Cat. No.: B11023535
M. Wt: 449.5 g/mol
InChI Key: LDDZZQDZMAGVJC-UHFFFAOYSA-N
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Description

4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-4-oxobutanamide is a complex organic compound with a unique structure that includes a piperazine ring, a fluorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-4-oxobutanamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-fluorophenylsulfonyl chloride, which is then reacted with piperazine to form 4-(4-fluorophenylsulfonyl)piperazine. This intermediate is further reacted with 4-methoxyphenylacetic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-4-oxobutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-(4-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-4-oxobutanamide
  • **4-(4-(4-bromophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-4-oxobutanamide

Uniqueness

4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-4-oxobutanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H24FN3O5S

Molecular Weight

449.5 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(4-methoxyphenyl)-4-oxobutanamide

InChI

InChI=1S/C21H24FN3O5S/c1-30-18-6-4-17(5-7-18)23-20(26)10-11-21(27)24-12-14-25(15-13-24)31(28,29)19-8-2-16(22)3-9-19/h2-9H,10-15H2,1H3,(H,23,26)

InChI Key

LDDZZQDZMAGVJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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